molecular formula C16H14N4O4S B2468319 1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-45-3

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2468319
CAS No.: 899960-45-3
M. Wt: 358.37
InChI Key: LKNLNBZVNWFSIX-UHFFFAOYSA-N
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Description

The compound “1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their wide range of biological activities, including antiproliferative, antim

Scientific Research Applications

Molecular Structures and Crystal Structures

  • Molecular and Crystal Structures : Research has shown that molecules like 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which are structurally similar to the chemical , form distinct molecular and crystal structures through hydrogen bonds and pi-pi stacking interactions (Trilleras et al., 2009).

Synthetic Processes and Derivatives

  • Synthesis of Derivatives : Various syntheses and properties of related pyrido and pyrimidine diones have been explored, which include methods for creating different derivatives of these compounds (Gelling & Wibberley, 1969).

  • Reactivity and Formation : Studies have investigated the reactivities of compounds like 5-dimethylaminomethylene-6-imino-1,3-dimethyluracil hydrochloride towards active methylene compounds, leading to the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives (Hirota et al., 1985).

  • New Synthesis Routes : Novel synthetic routes to related pyrido pyrimidines have been described, highlighting the versatility in synthesizing these compounds (Senga et al., 1982).

Chemical Reactions and Mechanisms

  • Chemical Reactions and Mechanisms : Studies have detailed the reactions of similar compounds with various thiols, leading to diverse products and insights into reaction mechanisms (Youssefyeh, 1975).

  • Urease Inhibition Activity : Research has been conducted on substituted pyrido pyrimidine diones for their potential urease inhibition activity, an important aspect in medicinal chemistry (Rauf et al., 2010).

Advanced Synthesis Techniques

  • Green Synthesis Methods : Innovations in green chemistry have been applied to the synthesis of pyrazolo-based pyrido pyrimidine diones, emphasizing eco-friendly approaches (Heravi & Daraie, 2016).

  • Regioselective Synthesis : There has been a focus on regioselective synthesis methods for producing pyrano and furo pyrimidine diones, crucial for achieving specific molecular targets (Majumdar & Das, 1997).

Novel Derivatives and Applications

  • Novel Derivatives Synthesis : Research has also explored the synthesis of novel nitrogen-containing heterocyclic derivatives of pyrimidine diones, which have a range of potential applications (Harutyunyan, 2016).

  • Thermal Rearrangement in Synthesis : Thermal sigmatropic rearrangement methods have been employed to create pyrimidine-annelated heterocycles, showcasing advanced synthetic techniques (Majumdar et al., 2001).

  • Diastereoselective Synthesis : Researchers have developed diastereoselective synthesis methods for dihydrofuropyrido pyrimidines, contributing to stereochemistry knowledge (Ahadi et al., 2014).

  • Cyclization Reactions : The cyclization reactions of aminopyrimidinones with derivatives have been studied, revealing insights into reaction selectivity and mechanisms (Quiroga et al., 1997).

  • Catalyzed Multicomponent Synthesis : The synthesis of pyridine-pyrimidines via a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid has been investigated, showcasing the use of catalysts in complex reactions (Rahmani et al., 2018).

Structural Analysis and Pharmacological Potential

  • X-Ray Structural Analysis : X-ray structural analysis has been conducted on similar compounds, providing detailed insights into their molecular configurations (Hegab et al., 2008).

  • Antiviral Evaluation : Some derivatives have been synthesized for antiviral evaluation, indicating the potential pharmacological applications of these compounds (Shamroukh et al., 2007).

  • Molecular and Crystal Structure Determination : Detailed molecular and crystal structure determination has been a significant aspect of the research, enhancing understanding of these compounds (Wolska & Herold, 2002).

  • Reactions with Aldehydes : The reactions of 6-amino-1,3-dimethyluracil with aldehydes have been studied, which is relevant to the synthesis of pyrido pyrimidines (Azev et al., 2015).

  • Novel Chromeno Derivative Synthesis : An efficient synthesis method for chromeno pyrimidine diones has been developed, expanding the range of potential derivatives (Alizadeh et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLNBZVNWFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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